Cas no 10277-74-4 ((1R)-2,3-dihydro-1H-inden-1-amine)
(1R)-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties
Names and Identifiers
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- (R)-1-Aminoindane
- (R)-INDAN-1-YLAMINE
- (R)-(-)-INDANAMINE
- (R)-1-AMINOINDAN
- (R)-(-)-1-AMINOINDANE
- (R)-2,3-DIHYDRO-1H-INDEN-1-AMINE
- (R)-(-)-1-INDANAMINE
- (R)-(-)-1-Aminoindan
- (1R)-2,3-dihydro-1H-inden-1-amine
- TV 136
- (1R)-1-Aminoindan
- (R)-Indan-1-amine
- (1R)-Indan-1-amine
- (R)-1-IndanylaMine
- (1R)-Indan-1α-amine
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- MDL: MFCD00216669
- Inchi: 1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m1/s1
- InChI Key: XJEVHMGJSYVQBQ-SECBINFHSA-N
- SMILES: N[C@H]1C2C=CC=CC=2CC1
- BRN: 3196204
Computed Properties
- Exact Mass: 133.08900
- Monoisotopic Mass: 133.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.038 g/mL at 25 °C(lit.)
- Melting Point: 15 °C (lit.)
- Boiling Point: 96-97 °C/8 mmHg(lit.)
- Flash Point: Fahrenheit: 201.2 ° f
Celsius: 94 ° c - Refractive Index: n20/D 1.562(lit.)
- Water Partition Coefficient: Soluble in methanol. Not miscible or difficult to mix in water.
- PSA: 26.02000
- LogP: 2.33290
- Specific Rotation: -20 º (c=1.5, MeOH)
- Sensitiveness: Air Sensitive
- Optical Activity: [α]20/D −16.5°, c = 1.5 in methanol
- Solubility: Slightly soluble in water.
(1R)-2,3-dihydro-1H-inden-1-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335-H411
- Warning Statement: P261-P273-P305 + P351 + P338
- Hazardous Material transportation number:UN 3082 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38-51/53
- Safety Instruction: S26-S37/39
- FLUKA BRAND F CODES:10-34
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Hazardous Material Identification:
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
(1R)-2,3-dihydro-1H-inden-1-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(1R)-2,3-dihydro-1H-inden-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 445347-1G |
(1R)-2,3-dihydro-1H-inden-1-amine |
10277-74-4 | 1g |
¥3021.16 | 2023-12-06 | ||
| abcr | AB173450-1 g |
(R)-(-)-1-Aminoindane, 98+%, ee 99%; . |
10277-74-4 | 1 g |
€57.80 | 2023-07-20 | ||
| abcr | AB173450-5 g |
(R)-(-)-1-Aminoindane, 98+%, ee 99%; . |
10277-74-4 | 5 g |
€179.50 | 2023-07-20 | ||
| abcr | AB173450-25 g |
(R)-(-)-1-Aminoindane, 98+%, ee 99%; . |
10277-74-4 | 25 g |
€598.00 | 2023-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R31280-1g |
(R)-2,3-Dihydro-1H-inden-1-amine |
10277-74-4 | 1g |
¥408.0 | 2021-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I165527-1g |
(1R)-2,3-dihydro-1H-inden-1-amine |
10277-74-4 | 97% | 1g |
¥818.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I165527-5g |
(1R)-2,3-dihydro-1H-inden-1-amine |
10277-74-4 | 97% | 5g |
¥3089.90 | 2023-09-02 | |
| Fluorochem | 048089-250mg |
R)-1-Aminoindane |
10277-74-4 | 98% | 250mg |
£227.00 | 2022-03-01 | |
| Chemenu | CM269834-100mg |
(R)-2,3-Dihydro-1H-inden-1-amine |
10277-74-4 | 98% | 100mg |
$62 | 2022-09-04 | |
| Chemenu | CM269834-250mg |
(R)-2,3-Dihydro-1H-inden-1-amine |
10277-74-4 | 98% | 250mg |
$103 | 2022-09-04 |
(1R)-2,3-dihydro-1H-inden-1-amine Suppliers
(1R)-2,3-dihydro-1H-inden-1-amine Related Literature
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Katia Le Barbu-Debus,Francoise Lahmani,Anne Zehnacker-Rentien,Nikhil Guchhait Phys. Chem. Chem. Phys. 2006 8 1001
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Amàlia Monge-Marcet,Xavier Catto?n,Diego A. Alonso,Carmen Nájera,Michel Wong Chi Man,Roser Pleixats Green Chem. 2012 14 1601
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Yongqiang Sun,Xinyu Zhang,Yimin Yan,Yongrui Tu,Xiaohui Feng,Wei Jiang,Feng Zheng RSC Adv. 2016 6 106268
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4. Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol through the formation of a consistent columnar supramolecular hydrogen-bond networkKazushi Kinbara,Yuka Kobayashi,Kazuhiko Saigo J. Chem. Soc. Perkin Trans. 2 2000 111
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Sara C. Silva-Reis,A. Catarina V. D. dos Santos,Xerardo García-Mera,José E. Rodríguez-Borges,Ivo E. Sampaio-Dias New J. Chem. 2020 44 21049
Additional information on (1R)-2,3-dihydro-1H-inden-1-amine
Compound CAS No. 10277-74-4: (1R)-2,3-Dihydro-1H-inden-1-amine
The compound CAS No. 10277-74-4, also known as (1R)-2,3-dihydro-1H-inden-1-amine, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of amines and is characterized by its unique structure, which includes a bicyclic framework with an indene ring system and an amine functional group. The (1R) configuration denotes the specific stereochemistry of the molecule, which plays a crucial role in its chemical reactivity and biological activity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of (1R)-2,3-dihydro-1H-inden-1-amine. Researchers have explored various routes, including catalytic asymmetric hydrogenation and enantioselective reductions, to construct this chiral amine. These methods not only enhance the yield but also improve the enantiomeric excess (ee) of the product, making it highly suitable for applications in asymmetric catalysis and drug discovery.
The structural uniqueness of (1R)-2,3-dihydro-1H-inden-1-amine has led to its exploration in diverse fields. In materials science, this compound has been investigated as a potential precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable building block for constructing functional materials with tailored properties.
In the pharmaceutical industry, (1R)-2,3-dihydro-1H-inden-1-amine has gained attention due to its potential as a chiral ligand in asymmetric synthesis. Recent studies have demonstrated its effectiveness in catalyzing enantioselective reactions, such as aldol additions and Michael additions, which are critical steps in drug development. The compound's ability to induce high enantioselectivity has made it a valuable tool for synthesizing complex chiral molecules with high precision.
Moreover, (1R)-2,3-dihydro-1H-inden-1-amine has been explored for its applications in green chemistry. Researchers have developed sustainable synthesis routes using renewable feedstocks and eco-friendly catalysts. These approaches not only reduce the environmental footprint but also align with the growing demand for sustainable chemical processes in the modern era.
The compound's properties also make it a promising candidate for use in electronic devices. Its ability to act as a dopant in semiconducting materials has been studied extensively. Recent research has shown that incorporating (1R)-2,3-dihydro-1H-inden-1-amines into organic semiconductors can significantly enhance their electrical conductivity and stability, paving the way for their application in flexible electronics and optoelectronic devices.
In conclusion, CAS No. 10277-74-4, or (1R)-2,3-dihydro-1H-inden-1-amines, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, stereochemistry, and functional properties make it an invaluable molecule for both academic research and industrial applications. As advancements in synthetic chemistry continue to unfold, the potential of this compound is expected to expand further, contributing to groundbreaking innovations in science and technology.
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